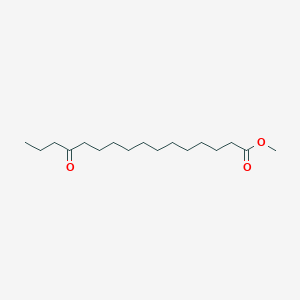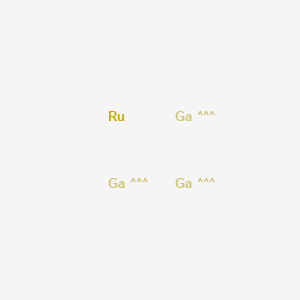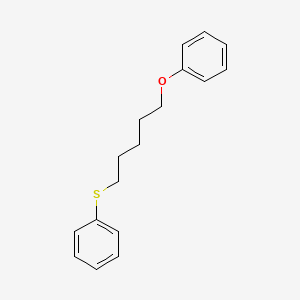![molecular formula C10H11Cl3S B14610658 1,4-Dichloro-2-{2-[(chloromethyl)sulfanyl]propan-2-yl}benzene CAS No. 58326-77-5](/img/structure/B14610658.png)
1,4-Dichloro-2-{2-[(chloromethyl)sulfanyl]propan-2-yl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dichloro-2-{2-[(chloromethyl)sulfanyl]propan-2-yl}benzene is an organic compound with a complex structure that includes both chlorinated and sulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-{2-[(chloromethyl)sulfanyl]propan-2-yl}benzene typically involves the chloromethylation of p-dichlorobenzene. This reaction is carried out under specific conditions to ensure the correct substitution pattern on the benzene ring. The process often requires the use of a chloromethylating agent, such as formaldehyde and hydrochloric acid, in the presence of a catalyst like zinc chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation reactions. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures. The product is then purified through distillation or recrystallization to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dichloro-2-{2-[(chloromethyl)sulfanyl]propan-2-yl}benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove chlorine atoms or to modify the sulfanyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the sulfanyl group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation can produce sulfoxides or sulfones.
Applications De Recherche Scientifique
1,4-Dichloro-2-{2-[(chloromethyl)sulfanyl]propan-2-yl}benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Dichloro-2-{2-[(chloromethyl)sulfanyl]propan-2-yl}benzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of biological functions. The sulfanyl group can also participate in redox reactions, affecting cellular pathways and enzyme activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dichloro-2-(trichloromethyl)benzene: Similar in structure but with a trichloromethyl group instead of a chloromethyl-sulfanyl group.
2,5-Dichlorobenzyl chloride: Another chlorinated benzene derivative with different substitution patterns.
Uniqueness
Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
58326-77-5 |
|---|---|
Formule moléculaire |
C10H11Cl3S |
Poids moléculaire |
269.6 g/mol |
Nom IUPAC |
1,4-dichloro-2-[2-(chloromethylsulfanyl)propan-2-yl]benzene |
InChI |
InChI=1S/C10H11Cl3S/c1-10(2,14-6-11)8-5-7(12)3-4-9(8)13/h3-5H,6H2,1-2H3 |
Clé InChI |
GDGDEAXXLLEEHX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=C(C=CC(=C1)Cl)Cl)SCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol](/img/structure/B14610584.png)

![2-[2-Hydroxy-4-(3-hydroxypropyl)phenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14610595.png)

![2-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-4,5-dimethoxyaniline](/img/structure/B14610604.png)



![[4,5-Dimethoxy-2-(phenylsulfanyl)phenyl]acetic acid](/img/structure/B14610624.png)
![1,2,3-Benzotriazin-4(3H)-one, 3-[[(4-methylphenyl)imino]phenylmethyl]-](/img/structure/B14610631.png)



